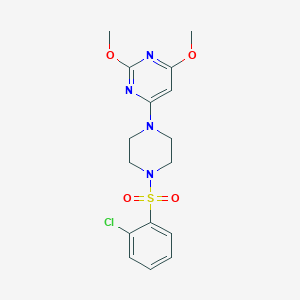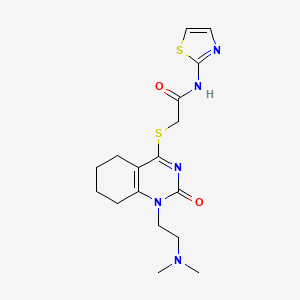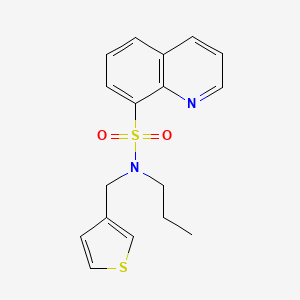![molecular formula C20H17ClN6O4S B2653024 2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 893923-68-7](/img/structure/B2653024.png)
2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a derivative of pyrimidine . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of similar compounds involves the design of pyrimidine derivatives as ATP mimicking tyrosine kinase inhibitors of the EGFR . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compound Development
Research has focused on the synthesis of novel heterocyclic compounds derived from structurally related chemicals. These compounds have been explored for their potential as cyclooxygenase inhibitors, demonstrating analgesic and anti-inflammatory activities. The detailed synthesis processes involve various chemical reactions aimed at exploring the therapeutic potential of these new molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Some compounds with a pyrimidinone base, sharing a similar chemical framework, have shown significant antimicrobial and antifungal activities. These findings highlight the potential use of such compounds in treating infections and are comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antiproliferative and Anticancer Activities
Research into pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives has unveiled their antiproliferative activity against cancer cell lines. These studies suggest that structurally related compounds could have potential uses in cancer therapy, with specific derivatives showing high potency in inducing apoptotic cell death in tumor cells (Atapour-Mashhad et al., 2017).
Anti-inflammatory and Analgesic Properties
Compounds derived from thiazolopyrimidine derivatives have been evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. This research supports the exploration of similar compounds for potential therapeutic applications in treating pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[7-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O4S/c1-10-7-13(25-31-10)22-14(28)9-32-18-15-17(26(2)20(30)27(3)19(15)29)23-16(24-18)11-5-4-6-12(21)8-11/h4-8H,9H2,1-3H3,(H,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOGBXWNPDVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol](/img/structure/B2652943.png)

![3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2652945.png)
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)
![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)
![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)
